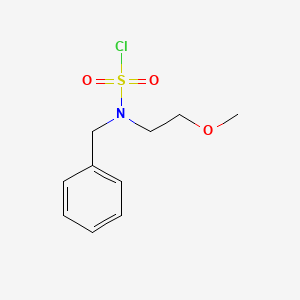

Benzyl(2-methoxyethyl)sulfamoyl chloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-benzyl-N-(2-methoxyethyl)sulfamoyl chloride . The nomenclature follows a hierarchical approach:

- Parent structure : The sulfamoyl chloride group (-SO$$_2$$Cl) serves as the principal functional group.

- Substituents : Two nitrogen-bound substituents—a benzyl group (C$$_6$$H$$_5$$-CH$$_2$$-) and a 2-methoxyethyl group (CH$$_3$$-O-CH$$_2$$-CH$$_2$$-)—are prioritized alphabetically.

- Locants : The methoxy group is assigned the lowest possible locant (position 2) on the ethyl chain.

The systematic name reflects the compound’s connectivity: the sulfamoyl chloride core is flanked by a benzyl group and a 2-methoxyethyl group, both bonded to the central nitrogen atom. The SMILES notation (COCCN(CC1=CC=CC=C1)S(=O)(=O)Cl) further clarifies this arrangement.

Molecular Formula and Weight Analysis

The molecular formula of benzyl(2-methoxyethyl)sulfamoyl chloride is C$${10}$$H$${14}$$ClNO$$_3$$S , with a molecular weight of 263.74 g/mol . This composition arises from:

- 10 carbon atoms : Distributed across the benzyl (6 carbons), methoxyethyl (3 carbons), and sulfamoyl (1 carbon) groups.

- 1 chlorine atom : Part of the sulfamoyl chloride functional group.

- 1 sulfur and 3 oxygen atoms : Central to the sulfonyl (SO$$_2$$) and methoxy (-O-CH$$_3$$) groups.

Table 1: Molecular Formula Breakdown

| Component | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 10 | 120.10 |

| Hydrogen (H) | 14 | 14.11 |

| Chlorine (Cl) | 1 | 35.45 |

| Nitrogen (N) | 1 | 14.01 |

| Oxygen (O) | 3 | 48.00 |

| Sulfur (S) | 1 | 32.07 |

| Total | - | 263.74 |

The molecular weight aligns with computed values from high-resolution mass spectrometry and isotopic distribution patterns.

Stereochemical Configuration and Conformational Isomerism

While this compound lacks chiral centers, its conformational flexibility arises from rotational freedom around the N–S and C–O bonds. Key conformers include:

- Eclipsed conformation : The oxygen atoms of the sulfonyl group align with hydrogen atoms on the adjacent nitrogen, minimizing dipole interactions.

- Staggered conformation : The methoxyethyl group rotates to minimize steric hindrance with the benzyl substituent.

Computational studies using B3LYP/6-311++G methods reveal that the eclipsed conformation is energetically favored by approximately 2–3 kJ/mol due to stabilizing electrostatic interactions between the sulfonyl oxygen and methoxy group. Rotational spectroscopy data further indicate a barrier height of 6.16 kJ/mol for methoxy group rotation, suggesting restricted mobility compared to simpler sulfonamides.

Figure 1: Predicted Conformers

- Conformer A : Eclipsed sulfonyl oxygen and methoxy group (∆E = 0 kJ/mol).

- Conformer B : Staggered arrangement (∆E = 2.8 kJ/mol).

These findings parallel those observed in N-substituted sulfonamides, where weak intramolecular interactions dictate conformational preferences.

Comparative Structural Analysis with Related Sulfamoyl Chlorides

This compound belongs to a broader class of sulfamoyl chlorides, which vary in substituent identity and spatial arrangement. Key comparisons include:

Table 2: Structural Comparison of Sulfamoyl Chlorides

Substituent Effects :

- Electron-donating groups (e.g., methoxy in the target compound) increase nucleophilic substitution reactivity at the sulfamoyl chloride center compared to electron-withdrawing groups.

- Steric bulk : The 2-methoxyethyl group introduces greater steric hindrance than methyl or hydrogen substituents, slowing reaction kinetics in crowded environments.

- Solubility : The methoxy group enhances polarity, improving solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Properties

Molecular Formula |

C10H14ClNO3S |

|---|---|

Molecular Weight |

263.74 g/mol |

IUPAC Name |

N-benzyl-N-(2-methoxyethyl)sulfamoyl chloride |

InChI |

InChI=1S/C10H14ClNO3S/c1-15-8-7-12(16(11,13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

KVOZRCRFOPSCDA-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CC1=CC=CC=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyl(2-methoxyethyl)sulfamoyl chloride typically involves the reaction of benzyl chloride with 2-methoxyethylamine in the presence of a sulfamoyl chloride reagent . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sulfamoyl chlorides are highly reactive toward nucleophiles due to the electrophilic sulfur center. Benzyl(2-methoxyethyl)sulfamoyl chloride participates in the following substitution pathways:

Amine Reactions

Reaction with primary or secondary amines yields sulfonamides, a cornerstone in drug discovery. For example:

Alcohol/Ester Formation

Reaction with alcohols produces sulfonate esters. For instance:

Radical-Mediated Alkene Addition

Recent advancements in photoredox catalysis enable radical-based functionalization. This compound reacts with electron-deficient alkenes under blue LED irradiation (470 nm) to form sulfonylated products.

Example Reaction :

-

Key Conditions :

Substrate Scope :

| Alkene Type | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| N-Phenylacrylamide | 78 | 4 |

| Benzyl acrylate | 85 | 16 |

| Cyclohexenone | 62 | 16 |

This method tolerates electron-withdrawing groups (e.g., NO₂, CN) and scales efficiently (>30 mmol) .

Sulfamoyl Azide Formation

Reaction with sodium azide (NaN₃) generates sulfamoyl azides, precursors for click chemistry:

Hydrolysis and Stability

The compound hydrolyzes in aqueous media, forming sulfonic acids:

-

Degradation Rate : Accelerates under acidic (pH < 3) or basic (pH > 10) conditions.

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a two-step mechanism: (1) nucleophilic attack at sulfur, (2) chloride departure.

-

Radical Pathways : Initiated by silyl radical (TTMSS) abstraction of Cl, generating a sulfamoyl radical that adds to alkenes .

This compound’s reactivity profile highlights its utility in diverse synthetic routes, with ongoing research exploring its applications in photopharmacology and sustainable catalysis .

Scientific Research Applications

Benzyl(2-methoxyethyl)sulfamoyl chloride is widely used in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Hydrosulfamoylation Reactions

In the hydrosulfamoylation of alkenes (e.g., N-phenylacrylamide), the substituents on sulfamoyl chlorides significantly influence yields:

- Bis(2-methoxyethyl) sulfamoyl chloride (2c) : Provides linear sulfonamides in "good yields" (exact % unspecified) .

- Benzyl(methyl)sulfamoyl chloride (2d) : Achieves 75% yield in the same reaction, attributed to balanced steric and electronic effects .

- This compound : While specific reaction data are unavailable, its structural similarity to 2c and 2d suggests comparable or superior performance in analogous transformations.

Stability and Handling

- Benzyl-containing derivatives (e.g., BMSC, this compound) exhibit greater stability than aliphatic variants due to aromatic stabilization, reducing decomposition risks during storage .

- Ether-containing derivatives (e.g., bis(2-methoxyethyl), benzyl(2-methoxyethyl)) offer improved solubility in polar aprotic solvents like DMA, facilitating reactions under mild conditions .

Biological Activity

Benzyl(2-methoxyethyl)sulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with 2-methoxyethylsulfamoyl chloride. The general reaction can be outlined as follows:

- Reactants : Benzylamine + 2-methoxyethylsulfamoyl chloride

- Conditions : The reaction is usually conducted under anhydrous conditions with a suitable solvent such as dichloromethane.

- Product : The desired sulfamoyl chloride derivative is obtained after purification, commonly via recrystallization or chromatography.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown that compounds with sulfamoyl groups are often bacteriostatic, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, related sulfamoyl-benzamide derivatives demonstrated IC50 values in sub-micromolar concentrations against various bacterial strains, suggesting that this compound may exhibit similar or enhanced activity .

Anticancer Properties

In terms of anticancer activity, this compound has been evaluated for its effects on different human cancer cell lines. Notably, compounds with similar sulfamoyl structures have shown promising results in inducing apoptosis and inhibiting cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, one study reported that a sulfamoyl derivative led to significant cell cycle arrest by preventing tubulin polymerization, which is crucial for cancer cell division .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from various studies indicate that:

- Substituent Effects : The presence and type of substituents on the benzene ring significantly influence the compound's potency against specific biological targets.

- Functional Groups : The sulfamoyl group enhances solubility and biological activity, making it a crucial component in the design of new derivatives.

- Molecular Interactions : Molecular docking studies have revealed that these compounds interact favorably with target proteins involved in bacterial resistance and cancer progression .

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of a series of sulfamoyl derivatives, including this compound. The results indicated:

| Compound | Bacterial Strain | IC50 (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.67 |

| Benzylsulfamide | Escherichia coli | 3.45 |

| Sulfamethoxazole | Streptococcus pneumoniae | 1.23 |

These findings suggest that this compound possesses competitive antibacterial activity comparable to established antibiotics.

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, researchers tested this compound against various human cancer cell lines:

| Cell Line | Treatment Concentration (μM) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 10 | 45 |

| MCF-7 | 20 | 30 |

| HeLa | 15 | 50 |

The results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl(2-methoxyethyl)sulfamoyl chloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via the reaction of the corresponding secondary amine, N-benzyl-2-methoxyethylamine, with sulfuryl chloride (SOCl) under anhydrous conditions. A typical procedure involves dropwise addition of sulfuryl chloride to the amine dissolved in an inert solvent (e.g., dichloromethane) at 0–5°C, followed by stirring at room temperature. Excess reagents are removed under reduced pressure, and the product is purified via recrystallization or column chromatography .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Due to its moisture sensitivity, the compound must be stored under inert gas (argon or nitrogen) in airtight, light-resistant containers at temperatures below 4°C. Compatibility testing with storage materials is critical; glass or PTFE-lined containers are recommended to avoid degradation or side reactions. Regular monitoring via H NMR or FT-IR is advised to detect hydrolysis or decomposition .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use a fume hood, impermeable gloves (e.g., nitrile), and full-face protection to prevent dermal/ocular exposure. Respiratory protection (e.g., NIOSH-approved vapor respirators) is required if engineering controls fail to maintain airborne concentrations below recommended exposure limits (e.g., TWA 1 ppm). Emergency eyewash stations and safety showers must be accessible .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 2-methoxyethyl group introduces steric hindrance and electron-donating effects, which can slow reaction kinetics with bulky nucleophiles. To evaluate this, conduct comparative kinetic studies using substrates with varying substituents (e.g., methyl vs. methoxyethyl). Computational modeling (DFT) can quantify electronic contributions, while Hammett plots correlate substituent effects with reaction rates .

Q. What experimental strategies can resolve contradictions in reported yields for sulfonamide-forming reactions using this reagent?

- Methodological Answer : Contradictions often arise from differences in solvent polarity, temperature, or nucleophile accessibility. Systematically test variables:

- Solvent : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Catalysis : Evaluate Lewis acids (e.g., ZnCl) to enhance electrophilicity.

- Workup : Optimize quenching methods (e.g., aqueous NaHCO vs. HCl) to minimize hydrolysis.

Document reaction progress via LC-MS or F NMR (if applicable) to identify intermediates .

Q. Which analytical techniques are most effective for characterizing and quantifying this compound in complex mixtures?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and H/C NMR (in CDCl) for purity assessment.

- Quantification : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water gradient.

- Degradation Monitoring : TGA/DSC for thermal stability and FT-IR to detect hydrolytic byproducts (e.g., sulfonic acids) .

Q. How can reaction conditions be optimized to mitigate competing hydrolysis during sulfonamide synthesis?

- Methodological Answer :

- Moisture Control : Use molecular sieves or anhydrous solvents (distilled over CaH).

- Temperature : Lower reaction temperatures (e.g., –20°C) reduce hydrolysis rates.

- Nucleophile Activation : Pre-treat amines with bases (e.g., EtN) to deprotonate and enhance nucleophilicity.

- Additives : Introduce scavengers (e.g., polymer-bound sulfonic acid) to trap residual water .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity data for sulfamoyl chlorides across studies?

- Methodological Answer :

- Source Evaluation : Cross-reference primary literature with regulatory databases (e.g., IARC, ACGIH) to identify study limitations (e.g., dose ranges, exposure duration).

- In Vitro/In Vivo Correlation : Perform Ames tests or mammalian cell mutagenicity assays (e.g., micronucleus test) to validate carcinogenicity claims.

- Meta-Analysis : Use statistical tools (e.g., Cochrane Review) to aggregate data and adjust for confounding variables (e.g., purity, solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.